4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide is a complex organic compound characterized by its multiple benzoyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds such as 2,5-dimethoxybenzoyl chloride. This intermediate is then reacted with other reagents under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and purification techniques like recrystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethoxybenzoyl chloride: A related compound used in similar synthetic applications.
4-(2,5-dimethoxybenzoyl)benzoic acid: Another structurally similar compound with potential research applications.
Uniqueness
4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide is unique due to its multiple benzoyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Properties
IUPAC Name |
4-(2,5-dimethoxybenzoyl)-N-[2-[[4-(2,5-dimethoxybenzoyl)benzoyl]amino]propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2O8/c1-21(37-35(41)25-12-8-23(9-13-25)33(39)29-19-27(43-3)15-17-31(29)45-5)20-36-34(40)24-10-6-22(7-11-24)32(38)28-18-26(42-2)14-16-30(28)44-4/h6-19,21H,20H2,1-5H3,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNDJAAHGRTIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.